molecular formula C20H18N2O3S B11064611 N-[4-(dimethylamino)phenyl]dibenzo[b,d]furan-2-sulfonamide

N-[4-(dimethylamino)phenyl]dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11064611
M. Wt: 366.4 g/mol
InChI Key: AWIDDVSYPUPGCE-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dibenzo[b,d]furan core, which is a fused aromatic system, and a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently. Large-scale production may also incorporate continuous flow processes to enhance scalability and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]dibenzo[b,d]furan-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with biological molecules, leading to inhibition or modulation of their activity. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]dibenzo[b,d]furan-2-sulfonamide stands out due to its unique combination of a dibenzo[b,d]furan core and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]dibenzofuran-2-sulfonamide

InChI

InChI=1S/C20H18N2O3S/c1-22(2)15-9-7-14(8-10-15)21-26(23,24)16-11-12-20-18(13-16)17-5-3-4-6-19(17)25-20/h3-13,21H,1-2H3

InChI Key

AWIDDVSYPUPGCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

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